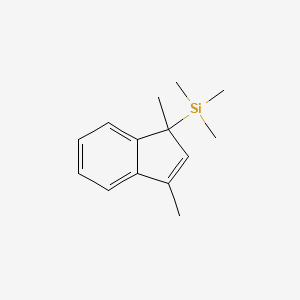
(1,3-Dimethyl-1H-inden-1-yl)(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-Dimethyl-1H-inden-1-yl)(trimethyl)silane is a chemical compound with the molecular formula C12H18Si. It consists of a silicon atom bonded to three methyl groups and an indenyl group. This compound is used in various laboratory settings and has applications in organic synthesis and material science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dimethyl-1H-inden-1-yl)(trimethyl)silane typically involves the reaction of 1,3-dimethylindene with trimethylchlorosilane in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is purified by distillation or chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents and solvents to ensure cost-effectiveness and efficiency .
化学反応の分析
Types of Reactions
(1,3-Dimethyl-1H-inden-1-yl)(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-containing group to a different oxidation state.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes .
科学的研究の応用
(1,3-Dimethyl-1H-inden-1-yl)(trimethyl)silane has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials, including polymers and nanomaterials.
作用機序
The mechanism by which (1,3-Dimethyl-1H-inden-1-yl)(trimethyl)silane exerts its effects depends on its role in specific reactions. As a ligand, it can coordinate with metal centers, altering their electronic properties and facilitating catalytic activity. The silicon atom can also participate in various bonding interactions, influencing the reactivity and stability of the compound .
類似化合物との比較
Similar Compounds
- Dimethylbis(indenyl)silane
- Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane
- Bis(1H-inden-1-yl)dimethylsilane
Uniqueness
(1,3-Dimethyl-1H-inden-1-yl)(trimethyl)silane is unique due to its specific structural features, including the presence of both indenyl and trimethylsilyl groups. This combination imparts distinct reactivity and properties, making it valuable in specialized applications such as catalysis and material science .
特性
CAS番号 |
185751-16-0 |
|---|---|
分子式 |
C14H20Si |
分子量 |
216.39 g/mol |
IUPAC名 |
(1,3-dimethylinden-1-yl)-trimethylsilane |
InChI |
InChI=1S/C14H20Si/c1-11-10-14(2,15(3,4)5)13-9-7-6-8-12(11)13/h6-10H,1-5H3 |
InChIキー |
SGKQRNRLMGLDDN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(C2=CC=CC=C12)(C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(But-3-en-2-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane](/img/structure/B12560288.png)
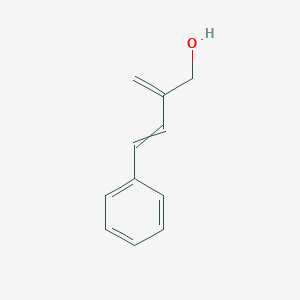
![N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide](/img/structure/B12560298.png)
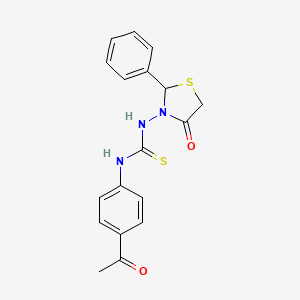
![10-Undecenamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12560326.png)
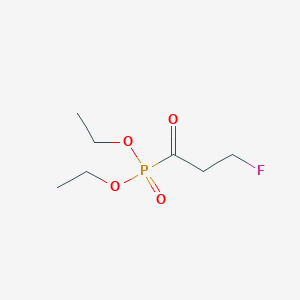
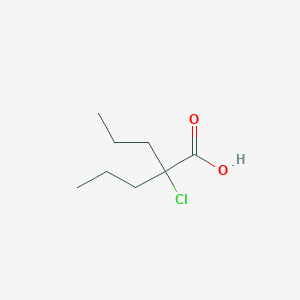
![4-[Imino(phenyl)methyl]morpholin-4-ium fluoride](/img/structure/B12560335.png)
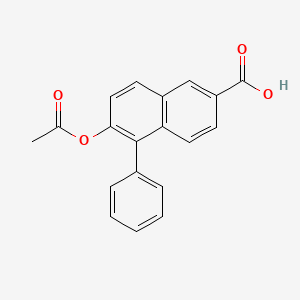

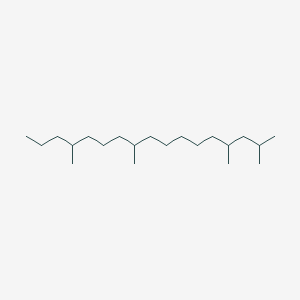
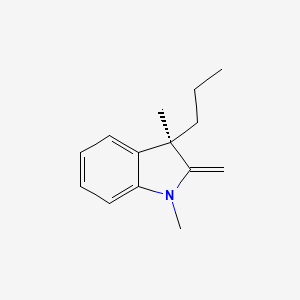
![3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12560361.png)

